![molecular formula C18H20N4O3 B1196295 6-Amino-4-(2,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1196295.png)

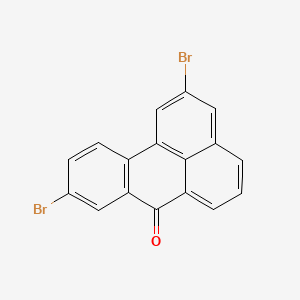

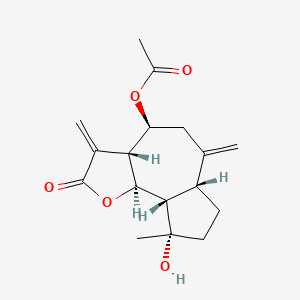

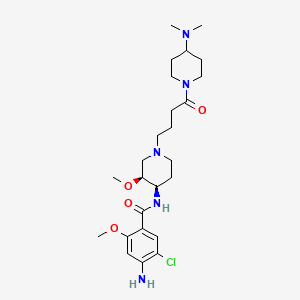

6-Amino-4-(2,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-amino-4-(2,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a dimethoxybenzene and a pyranopyrazole.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

6-Amino-4-(2,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its derivatives show significant potential in corrosion inhibition. A study demonstrated that pyranopyrazole derivatives are effective inhibitors for mild steel corrosion in HCl solutions. These inhibitors exhibit high efficiency, increasing with concentration but decreasing with temperature. Their application in corrosion protection is notable due to their mixed-type nature and adherence to Langmuir adsorption isotherm (Yadav et al., 2016).

Unexpected Heterocyclic System Formation

The compound also participates in reactions leading to unexpected chemical structures. One study found that reacting a derivative of this compound with phosphorus sulfide in boiling pyridine resulted in a novel heterocyclic system, specifically a [1,2]oxaphosphinino[6,5-c]pyrazole derivative. This result underscores the compound's role in novel chemical syntheses (Dotsenko et al., 2019).

Antimicrobial Agent Synthesis

Another significant application is in synthesizing antimicrobial agents. A derivative of 6-Amino-4-(2,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile was utilized to create novel pyrazolopyrano-[oxazines and pyrimidinones], showing potent antimicrobial activity (El-ziaty et al., 2016).

Heterocyclic Synthesis

The compound is also used in the synthesis of various heterocyclic compounds, demonstrating its utility in organic chemistry. It serves as a reactive nitrile in the synthesis of azoles, pyrimidines, and pyridines, highlighting its versatility in creating diverse chemical structures (Fadda et al., 2012).

Antiviral Evaluation

Derivatives of this compound have been synthesized for antiviral evaluation. For instance, certain derivatives were tested against Herpes Simplex Virus type-1 (HSV-1), showcasing the compound's potential in developing antiviral agents (Shamroukh et al., 2007).

Green Synthesis Methods

Studies also focus on green and efficient synthesis methods for derivatives of this compound. Catalyst-free synthesis in aqueous mediums is an area of research, emphasizing sustainable and environmentally friendly approaches (Bihani et al., 2013).

Pharmaceutical Importance

The compound's derivatives have been explored for their pharmaceutical importance. Spectroscopic and structural investigations, alongside molecular docking studies, suggest potential in drug discovery, especially in targeting multidrug resistance proteins (Kumar et al., 2020).

Eigenschaften

Produktname |

6-Amino-4-(2,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

|---|---|

Molekularformel |

C18H20N4O3 |

Molekulargewicht |

340.4 g/mol |

IUPAC-Name |

6-amino-4-(2,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

InChI |

InChI=1S/C18H20N4O3/c1-4-5-13-16-15(11-7-6-10(23-2)8-14(11)24-3)12(9-19)17(20)25-18(16)22-21-13/h6-8,15H,4-5,20H2,1-3H3,(H,21,22) |

InChI-Schlüssel |

BDGSLSCWWPISTB-UHFFFAOYSA-N |

SMILES |

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=C(C=C3)OC)OC |

Kanonische SMILES |

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C=C(C=C3)OC)OC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

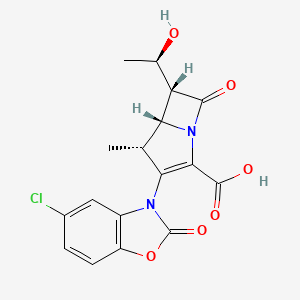

![(2S)-2-amino-2-[(2,3-dihydroxyphenyl)methyl]-3-fluoropropanoic acid](/img/structure/B1196220.png)

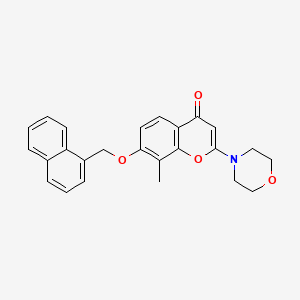

![3-[4-(3,7-Dimethylocta-2,6-dienoxy)-3,5-dimethoxyphenyl]prop-2-en-1-ol](/img/structure/B1196224.png)